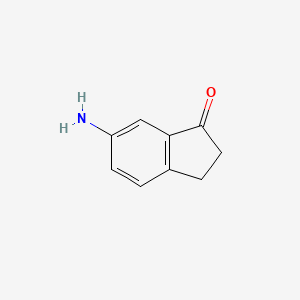

6-Aminoindanone

Description

Structure

3D Structure

Properties

IUPAC Name |

6-amino-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5H,2,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOJCPAAEKXNPQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20310310 | |

| Record name | 6-AMINOINDANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20310310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69975-65-1 | |

| Record name | 69975-65-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225100 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-AMINOINDANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20310310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Aminoindan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Aminoindanone and Its Derivatives

Classical Synthetic Approaches to 6-Aminoindanone

Classical methods for synthesizing the indanone core often rely on intramolecular cyclization reactions. One of the most fundamental approaches is the Friedel-Crafts acylation. beilstein-journals.org This can involve the cyclization of 3-arylpropionic acids or their corresponding acyl chlorides in the presence of a strong acid catalyst, such as polyphosphoric acid or aluminum chloride. beilstein-journals.org

For the specific synthesis of this compound, a common route involves the nitration of a suitable indanone precursor, followed by the reduction of the nitro group. For instance, a related compound, 6-Amino-5-chloro-2-methyl-1-indanone, is synthesized by reducing 5-chloro-2-methyl-6-nitro-1-indanone. prepchem.com This reduction is classically achieved using iron powder in the presence of an acid like concentrated hydrochloric acid in an ethanol (B145695) solvent. prepchem.com This two-step sequence—nitration and subsequent reduction—represents a standard and reliable method for introducing an amino group at the 6-position of the indanone ring.

Table 1: Overview of Classical Synthetic Routes for Indanones

| Reaction Type | Precursor(s) | Reagents/Conditions | Product |

|---|---|---|---|

| Intramolecular Friedel-Crafts Acylation | 3-Arylpropionic Acids | Polyphosphoric Acid (PPA) or Sulfuric Acid | 1-Indanones |

| Intramolecular Friedel-Crafts Acylation | 3-Arylpropionyl Chlorides | Aluminum Chloride (AlCl₃) | 1-Indanones |

Advanced and Stereoselective Synthesis of this compound and its Chiral Analogues

Modern synthetic chemistry offers more advanced methods that provide greater control over the molecular architecture, particularly concerning stereochemistry. These techniques are crucial for producing chiral aminoindanones, which are significant in medicinal chemistry.

Achieving enantiomeric purity is a significant goal in the synthesis of bioactive molecules. For aminoindanones, several strategies have been developed.

One approach involves the use of chiral auxiliaries. For example, enantiomerically pure hydantoins can be prepared from optically pure α-amino amides using triphosgene, which avoids the racemization that can occur with other reagents. organic-chemistry.org While not a direct synthesis of this compound, this principle of starting with an enantiomerically pure building block is a key strategy.

Another powerful technique is asymmetric catalysis. A stereoselective protocol for producing enantiomerically pure 3-amino-1-indanones has been developed using a palladium-catalyzed annulation sequence. diva-portal.org This method employs enantiopure t-butyl sulfinyl imines as chiral precursors, demonstrating how catalysis can direct the formation of a specific stereoisomer. diva-portal.org Similarly, the synthesis of Rasagiline, an N-propargyl-1-aminoindan derivative, has been optimized to produce the enantiomerically pure R-(+) isomer by using specific reagents like K₂HPO₄/Triethylbenzylammonium chloride (TEBAC) to control the stereochemical outcome. derpharmachemica.com

When an enantiomerically pure synthesis is not straightforward, chemists often prepare a racemic mixture of the target compound and then separate the enantiomers in a process called resolution.

Kinetic resolution is a widely used technique. This process involves reacting a racemic mixture with a chiral catalyst or reagent that reacts faster with one enantiomer than the other, allowing for the separation of the unreacted, slower-reacting enantiomer and the product of the faster-reacting enantiomer. An efficient kinetic resolution of racemic 3-aryl-1-indanones is achieved through asymmetric transfer hydrogenation (ATH). rsc.org Using a chiral catalyst, this method can produce both the reduced indanol and the unreacted indanone with excellent enantiomeric excess. rsc.org

Another method is silylative kinetic resolution, which has been successfully applied to racemic 1-indanol (B147123) derivatives using a chiral guanidine (B92328) catalyst. researchgate.net This reaction achieves high selectivity, effectively separating the enantiomers. researchgate.net These resolution techniques are powerful tools for accessing the chiral building blocks of indanone derivatives.

Table 2: Comparison of Stereoselective and Resolution Techniques for Indanone Derivatives

| Technique | Description | Example Application | Key Feature |

|---|---|---|---|

| Asymmetric Catalysis | Use of a chiral catalyst to guide a reaction towards a specific enantiomer. | Palladium-catalyzed synthesis of 3-amino-1-indanones. diva-portal.org | Direct formation of an enantiomerically enriched product. |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated to direct the stereochemical course of a reaction. | Synthesis of enantiomerically pure hydantoins from α-amino amides. organic-chemistry.org | Auxiliary is removed after the key stereocenter is set. |

| Kinetic Resolution (ATH) | Asymmetric transfer hydrogenation preferentially reduces one enantiomer of a racemic ketone. | Resolution of racemic 3-aryl-1-indanones. rsc.org | Separates a racemate into an alcohol and a ketone, both enantiomerically enriched. |

| Kinetic Resolution (Silylative) | Asymmetric silylation of a racemic alcohol using a chiral catalyst. | Resolution of racemic 1-indanol derivatives. researchgate.net | Separates a racemate into a silyl (B83357) ether and an alcohol, both enantiomerically enriched. |

Enantiomerically Pure Synthesis Techniques for Aminoindanones

Derivatization Strategies for Enhancing this compound Functionality

The primary amine group of this compound is a key functional handle that can be chemically modified. This derivatization is often performed to enhance its properties for analytical detection.

Many analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), require analytes to have specific properties for effective detection. sigmaaldrich.comlibretexts.org Primary amines like this compound often lack a strong chromophore (for UV-Vis detection) or fluorophore (for fluorescence detection) and can be insufficiently volatile for GC analysis. sigmaaldrich.com Derivatization addresses these issues by attaching a tag to the amine group that imparts the desired analytical properties. libretexts.orgresearchgate.net

Common derivatization reactions for amines include:

Acylation: Reagents like trifluoroacetic anhydride (B1165640) (TFAA) react with the amine to form a stable amide, which is more volatile and suitable for GC-MS analysis.

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability for GC. sigmaaldrich.com

Labeling for HPLC: For HPLC, reagents are chosen to add a UV-absorbing or fluorescent tag. Examples include:

Dansyl Chloride (Dansyl-Cl): Reacts with primary amines to form highly fluorescent sulfonamide derivatives. nih.gov

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. nih.gov

Fluorenylmethyloxycarbonyl Chloride (FMOC-Cl): Forms stable, fluorescent derivatives with both primary and secondary amines. nih.gov

6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (B1207046) (AQC): A popular reagent that rapidly labels primary and secondary amines to yield highly fluorescent and stable derivatives suitable for reverse-phase HPLC. nih.govnih.gov

Table 3: Common Derivatizing Agents for Amine Analysis

| Reagent | Abbreviation | Reaction Type | Analytical Technique | Purpose |

|---|---|---|---|---|

| Trifluoroacetic Anhydride | TFAA | Acylation | GC-MS | Increases volatility and thermal stability. |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Silylation | GC-MS | Increases volatility by replacing active hydrogens. sigmaaldrich.com |

| Dansyl Chloride | Dansyl-Cl | Sulfonylation | HPLC-Fluorescence | Adds a fluorescent tag. nih.gov |

| o-Phthalaldehyde | OPA | Condensation | HPLC-Fluorescence | Adds a fluorescent tag (requires a thiol). nih.gov |

| 9-Fluorenylmethyloxycarbonyl Chloride | FMOC-Cl | Carbamoylation | HPLC-Fluorescence | Adds a stable fluorescent tag. nih.gov |

To ensure that the derivatization reaction is reliable and quantitative for analytical purposes, the reaction conditions must be carefully optimized. Key parameters that influence the reaction yield and rate include temperature, reaction time, pH, and the concentration of the derivatizing reagent. nih.govsemanticscholar.orgresearchgate.net

Reagent Concentration: An excess of the derivatizing reagent is typically used to drive the reaction to completion. sigmaaldrich.com

pH: The pH of the reaction medium is often critical. For many amine derivatization reactions, a basic pH is required to ensure the amine is in its deprotonated, nucleophilic form. For AQC derivatization, the effect of buffer concentration at a constant pH was found to be significant, with high salt concentrations leading to decreased signal intensity in MS detection. nih.gov

Temperature and Time: The optimal temperature and reaction time can vary widely. Some reactions, like with AQC, are very fast and can be completed in minutes at room temperature. nih.gov Others, particularly for sterically hindered amines or less reactive functional groups, may require elevated temperatures and longer reaction times to achieve complete derivatization. sigmaaldrich.com

The optimization process often involves a systematic study where one parameter is varied while others are held constant to find the conditions that provide the maximum, most stable signal for the derivatized analyte. researchgate.net For instance, a two-level full-factorial design was used to optimize the derivatization of glyphosate (B1671968) with AQC, revealing that the reaction was quantitative in seconds at room temperature, which is much milder than required for other reagents. nih.gov

Table 4: Factors Affecting Derivatization Yield and Optimization Strategies

| Parameter | Influence on Reaction | Optimization Strategy |

|---|---|---|

| pH | Affects the protonation state (nucleophilicity) of the amine. | Test a range of buffer pH values to find the optimal point for reaction. researchgate.net |

| Reagent Concentration | A molar excess is needed to ensure complete conversion of the analyte. | Titrate the reagent concentration to find the point of maximum yield without excessive background. sigmaaldrich.com |

| Temperature | Affects the reaction rate. | Investigate a range of temperatures; higher temperatures can speed up the reaction but may also cause degradation. sigmaaldrich.com |

| Reaction Time | Must be sufficient for the reaction to go to completion. | Monitor product formation over time to determine the minimum time required for maximum yield. semanticscholar.org |

Fluorescent Derivatization Reagents for this compound Analysis

The analysis of this compound, particularly at low concentrations, often necessitates derivatization to enhance its detectability. Fluorescent labeling is a highly sensitive method for this purpose. The primary amino group of this compound is the target for these reactions, which introduce a fluorophore into the molecule, allowing for detection using fluorescence-based techniques like high-performance liquid chromatography (HPLC) with fluorescence detection.

A variety of reagents are available for the derivatization of primary amines. These reagents typically react with the amine to form a stable, highly fluorescent product.

Common Fluorescent Derivatization Reagents for Primary Amines:

| Reagent | Reactive Group | Target Functional Group | Resulting Product |

| Dansyl Chloride | Sulfonyl Chloride | Primary and Secondary Amines | Fluorescent Sulfonamides thermofisher.com |

| Fluorescamine | Primary Amines | Fluorescent Pyrrolinone | |

| NBD Chloride/Fluoride (B91410) | Primary and Secondary Amines | Fluorescent NBD Adducts thermofisher.comtcichemicals.com | |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | N-Hydroxysuccinimidyl Carbamate | Primary and Secondary Amines | Stable, Fluorescent Urea (B33335) Derivatives nih.govpjoes.com |

| Coumarin151-N-Hydroxysuccinimidyl Carbamate (Cou151DSC) | N-Hydroxysuccinimidyl Carbamate | Amino Compounds | Fluorescent Derivatives nih.gov |

Detailed Research Findings:

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is a highly reactive reagent that reacts with amino acids and other primary amines in a single step to produce stable urea derivatives. nih.gov These derivatives are well-suited for analysis by reversed-phase HPLC with fluorescence detection (excitation at 250 nm, emission at 395 nm). nih.gov The reaction is efficient over a pH range of 8.2-10.0 and is tolerant of common buffer salts. nih.gov The major fluorescent by-product, 6-aminoquinoline, does not typically interfere with the analysis of the derivatized analytes. nih.gov This method has demonstrated high sensitivity, with detection limits in the femtomole range for amino acids. nih.gov

Coumarin-based reagents , such as Coumarin151-N-Hydroxysuccinimidyl Carbamate (Cou151DSC), offer an alternative for the fluorescent labeling of amino compounds. nih.gov Derivatization with Cou151DSC can be faster and occur under milder conditions (e.g., 5 minutes at 40°C) compared to AQC. nih.gov The resulting derivatives exhibit fluorescence with an excitation wavelength of 355 nm and an emission wavelength of 486 nm, and are compatible with LC-MS analysis. nih.gov

7-Nitrobenz-2-Oxa-1,3-Diazole (NBD) derivatives , like NBD chloride and NBD fluoride, are fluorogenic reagents that react with primary and secondary amines. thermofisher.com NBD fluoride is noted to be significantly more reactive than NBD chloride. thermofisher.com A key advantage of NBD reagents is their ability to derivatize secondary amines, such as proline. thermofisher.com However, the fluorescence quantum yield of NBD adducts in aqueous solutions can be low. thermofisher.com

Silylation Techniques for Amino Acid and Amine Derivatization

Silylation is a common derivatization technique in gas chromatography (GC) used to increase the volatility and thermal stability of polar compounds like amines. sigmaaldrich.com This process involves replacing the active hydrogen of the amino group in this compound with a trimethylsilyl (TMS) group. sigmaaldrich.com

Common Silylating Reagents and Techniques:

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a widely used reagent for trimethylsilylation. sigmaaldrich.com The reaction involves the addition of a TMS functional group to the analyte. sigmaaldrich.com For amines, the reactivity is generally lower than for alcohols, phenols, and carboxylic acids. sigmaaldrich.com

Catalysts such as trimethylchlorosilane (TMCS) are often added to BSTFA to accelerate the reaction, especially for less reactive or sterically hindered compounds. sigmaaldrich.com

Reaction Conditions: The derivatization reaction parameters, including time, temperature, and reagent concentration, must be optimized. sigmaaldrich.com While some reactions are rapid at room temperature, others, like those for amides, may require elevated temperatures and longer reaction times. sigmaaldrich.com An excess of the silylating reagent is generally recommended. sigmaaldrich.com It is also crucial that the reaction is carried out under anhydrous conditions as silylation reagents are sensitive to water. nih.gov

Alternative Reagents: Other silylating agents include hexamethyldisilazane (B44280) (HMDS), often used with a catalyst, and tert-butyldiphenylchlorosilane (TBDPSCl), which can selectively silylate primary amines in the presence of secondary amines. gelest.com

Comparison of Derivatization Techniques:

| Technique | Reagent Example | Analyte Target | Key Features |

| Silylation | BSTFA + TMCS | Primary/Secondary Amines | Increases volatility for GC analysis; requires anhydrous conditions. sigmaaldrich.comnih.gov |

| Alkylation | Methyl Chloroformate (MCF) | Polyfunctional Amines, Organic Acids | Produces stable derivatives; better reproducibility for some metabolites compared to silylation. nih.gov |

| Acylation | Propyl Chloroformate | Primary/Secondary Amines | Forms carbamates; reaction is rapid at room temperature. phenomenex.com |

While silylation is a well-established technique, alternative methods like alkylation with methyl chloroformate (MCF) have been reported to offer better reproducibility and stability for the analysis of some primary metabolites, including amino acids. nih.gov

Ring Expansion and Modification of the Indanone Skeleton in this compound Research

The indanone skeleton is a privileged scaffold in medicinal chemistry, found in numerous biologically active molecules. acs.org Modifications to this core structure, including ring expansion, can lead to the synthesis of novel compounds with diverse pharmacological properties. ajrconline.org

Key Research Findings:

Biological Importance of the Indanone Skeleton: The indanone framework is a core component of various natural products and synthetic drugs. acs.org For instance, donepezil (B133215), an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, is a synthetic 2-substituted-1-indanone. acs.orgresearchgate.net Modifications to the indanone structure have been shown to positively impact anti-inflammatory activity. acs.org

Ring Expansion for Novel Heterocycles: The core amino-indanone skeleton can undergo ring expansion to synthesize new heterocyclic compounds. ajrconline.org For example, research has shown that compounds derived from the ring expansion of an amino-indanone core can exhibit anti-inflammatory and mast cell stabilizing activities. ajrconline.orgscispace.com

Methods for Ring Expansion: Various chemical reactions can be employed to achieve ring expansion of cyclic ketones. These include the Beckmann rearrangement of oximes and the Schmidt rearrangement. mdpi.com Photochemical methods, such as a sigmaaldrich.comgelest.com-sigmatropic rearrangement, have also been described for the ring expansion of nitrogen heterocycles. rsc.org The choice of method depends on the desired final structure and the starting material. The stability of carbocation intermediates and the relief of ring strain are key factors that can drive ring expansion reactions. stackexchange.com

Modifications for Targeted Biological Activity: The indanone structure can be modified in various ways to enhance its biological activity. For example, the introduction of different amine functional groups at the 6-position of indanone has been explored to create compounds with metal-chelating effects, which are relevant in the context of neurodegenerative diseases. researchgate.net Furthermore, the synthesis of 2-benzylidene-1-indanone (B110557) derivatives has been investigated for their potential anticancer properties. dergipark.org.tr Indanone imine derivatives have also been synthesized and shown to possess antitumor effects. google.com

Structure Activity Relationship Sar Studies of 6 Aminoindanone Scaffolds

Influence of the Amino Group Position on Biological Activity in Indanone Derivatives

The position of the amino group on the indanone ring is a critical determinant of biological activity. Studies on various indanone derivatives have shown that shifting the amino group can significantly impact a compound's efficacy. For instance, in a series of halogenated 1-tetralone (B52770) chalcones, which share structural similarities with indanones, the introduction of an amino group at the 6th position markedly enhanced inhibitory activity against reactive oxygen species (ROS) production. researchgate.net This suggests that the 6-amino substitution is more favorable for this particular biological activity than other positions. researchgate.net

Further research into aminoindanones as mast cell stabilizers revealed that the nature and substitution on the amino group are directly related to their mediator release inhibition effects. nih.govresearchgate.net While these studies focused on N-substituted 3-aminoindanones, they underscore the principle that the location and chemical environment of the amino functionality are pivotal. In the context of cholinesterase inhibitors for Alzheimer's disease, derivatives of the drug donepezil (B133215), which is based on an indanone core, have been extensively studied. Although donepezil itself has 5,6-dimethoxy substituents, related research on amino-substituted arylidene indanones highlights the importance of the substitution pattern on the indanone ring for potent activity. rsc.orgresearchgate.net Specifically, modifications at the 5- and 6-positions of the indanone core are common strategies to modulate activity. researchgate.netrsc.org

A study on GATA4–NKX2-5 transcriptional synergy inhibitors also utilized 6-aminoindanone as a building block, indicating the utility of this specific isomer in generating biologically active molecules. acs.org The consistent use of the 6-amino isomer in the synthesis of compounds with diverse therapeutic aims points to its favorable properties for molecular interactions within biological systems.

Stereochemical Considerations and Enantiomeric Effects on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a crucial role in the biological activity of many drugs. nih.gov Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different pharmacological and pharmacokinetic properties because biological systems, such as enzymes and receptors, are themselves chiral. youtube.comijpsjournal.com

In the realm of indanone derivatives, stereochemistry is a key factor influencing activity. For many biologically active compounds, one enantiomer is often more potent or has a different effect than the other. nih.govmdpi.com For example, in a study of dimeric phthalide (B148349) derivatives, which can be conceptually related to substituted indanones, the separated enantiomers showed notable differences in cytotoxic activity. scielo.org.mx Specifically, the (+)-enantiomer of one derivative was approximately three times more active than its (–)-enantiomer. scielo.org.mx

This principle is also evident in research on anti-inflammatory 2-benzylidene-1-indanone (B110557) derivatives. While this particular study did not focus on enantiomeric separation, the rigid structure of the benzylidene indanone core, which forces the molecule into a specific conformation, highlights the importance of spatial arrangement for activity. nih.gov The specific (E)-configuration of the double bond in many arylidene indanones is noted to be important for their biological properties. ontosight.ai Any change in this configuration, such as a geometric inversion from the E- to the Z-isomer, can alter properties like lipophilicity and, consequently, biological activity. rsc.org

The development of drugs like bupropion, which has a chiral center, further illustrates this point; its (R)-enantiomer is known to be more effective than the (S)-enantiomer. nih.gov These examples from related fields underscore the necessity of considering stereochemical aspects in the design of this compound-based therapeutic agents to optimize their interaction with biological targets.

Substituent Effects on the Indanone Core and Amino Group for Modulating Activity

The biological activity of this compound derivatives can be finely tuned by introducing various substituents on both the indanone core and the amino group. The nature, size, and position of these substituents dictate the molecule's interaction with its biological target.

Substituents on the Indanone Core: In a study on 2-benzylidene-1-indanone derivatives as anti-inflammatory agents, a hydroxyl group at the C-6 position of the indanone was a key design element. nih.gov Further modifications to the indanone's aromatic ring (Ring A) showed that adding another hydroxyl group at the 5- or 7-position led to reduced or no activity. nih.gov In contrast, methoxy (B1213986) groups at these positions maintained activity comparable to the 7-hydroxy analog. nih.gov The most significant improvements were seen with the introduction of three-carbon alkoxy groups at the C-7 position, which proved beneficial for activity. nih.gov

Substituents on the Amino Group: The amino group itself is a prime site for modification to modulate activity. Research on 3-aminoindanones has shown that the nature of the N-substituents is directly related to the compound's ability to inhibit mediator release from mast cells. nih.govresearchgate.net For instance, a cyclopentyl group attached to the aminoindanone demonstrated substantial mast cell stabilizing activity. researchgate.net In another series of anti-inflammatory indanone derivatives, electronegative substitutions on the amino group were found to increase the anti-inflammatory potency. ajrconline.org

Substituents on Attached Aryl Rings (in Arylidene Indanones): For arylidene indanone derivatives, where an aryl ring is attached to the indanone core via a double bond, substituents on this external ring (Ring B) are also crucial. In one series, a methoxy group at the 4'-position of Ring B was found to be optimal for anti-inflammatory activity, while larger alkoxy groups at the same position were not well-tolerated. nih.gov Interestingly, introducing di- or tri-methoxy groups on Ring B dramatically decreased activity. nih.gov Conversely, the presence of hydroxyl or methoxyl groups on the aryl ring was found to be a key feature for activity in other indanone series targeting ABCG2 transporters. rsc.org

These findings are summarized in the table below, illustrating the impact of various substitutions on the biological activity of indanone derivatives.

| Compound Series | Scaffold | Substitution Site | Substituent | Effect on Activity | Reference |

| Anti-inflammatory | 2-benzylidene-1-indanone | C-6 (Indanone) | -OH | Foundational for activity | nih.gov |

| Anti-inflammatory | 2-benzylidene-1-indanone | C-5 or C-7 (Indanone) | -OH | Reduced or no activity | nih.gov |

| Anti-inflammatory | 2-benzylidene-1-indanone | C-7 (Indanone) | Three-carbon alkoxy | Beneficial | nih.gov |

| Anti-inflammatory | 3-amino-inden-1-one | Amino Group | Electronegative groups | Increased activity | ajrconline.org |

| Mast Cell Stabilizers | Aminoindanone | Amino Group | Cyclopentyl | Substantial activity | researchgate.net |

| Anti-inflammatory | 2-benzylidene-1-indanone | C-4' (Aryl Ring) | Methoxy | Optimal | nih.gov |

| Anti-inflammatory | 2-benzylidene-1-indanone | C-4' (Aryl Ring) | Larger alkoxy | Decreased activity | nih.gov |

Conformational Analysis and its Impact on Ligand-Receptor Interactions

Conformational analysis, the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, is essential for understanding how a ligand interacts with its receptor. unicamp.br The specific three-dimensional shape, or conformation, that a molecule adopts is critical for achieving a precise fit with the binding site of a biological target, such as an enzyme or receptor. nih.gov

For molecules based on the indanone scaffold, the fused ring system imparts a degree of rigidity. In the case of arylidene indanones, the molecule is forced to adopt an s-cis conformation due to the cyclic ring, in contrast to the more flexible chalcones which can exist in either s-cis or s-trans conformations. rsc.org This inherent conformational constraint can be advantageous in drug design, as it reduces the entropic penalty upon binding to a receptor. The planarity of the arylidene indanone structure facilitates the transmission of electronic effects from substituents on the aryl ring to the carbonyl group of the indanone. rsc.org

Computational methods, such as docking studies and molecular dynamics, are often employed to predict the preferred conformation of a ligand within a receptor's binding site. rsc.orgprinceton.edu For example, docking studies of an indanone derivative with the BACE1 enzyme revealed interactions with amino acid residues, although the molecule's bulkiness prevented it from entering the narrow gorge of the acetylcholinesterase (AChE) enzyme. rsc.org In another study, conformational analyses were carried out on amino-indane derivatives to understand their affinity for dopamine (B1211576) receptors, with the chair conformation being identified as biologically more active. ajrconline.org

The polarity of the solvent can also influence the conformation of flexible molecules, as seen in studies of aminocoumarin derivatives of resorc researchgate.netarene. rsc.org This highlights that the physiological environment can play a role in determining the active conformation of a drug molecule. By understanding the stable conformations of this compound derivatives and how they interact with their target receptors, medicinal chemists can design molecules with improved affinity and selectivity.

Comparative SAR with Related Indane and Arylidene Indanone Scaffolds

To fully appreciate the structure-activity relationships of this compound, it is instructive to compare it with related scaffolds such as indane (where the ketone is reduced to a methylene (B1212753) group) and arylidene indanones (which feature an exocyclic double bond at the 2-position). rsc.orgresearchgate.net

Indanone vs. Indane Scaffolds: The primary difference between an indanone and an indane is the presence of a carbonyl (ketone) group at the 1-position. This group is a hydrogen bond acceptor and introduces a planar, sp2-hybridized carbon, which significantly influences the molecule's shape and electronic properties. The removal of this carbonyl group, to form an indane, can have profound effects on biological activity. For instance, many bioactive indanone derivatives rely on the ketone for their mechanism of action. However, amino-indane derivatives are also pharmacologically important, with compounds like 2-aminoindane being investigated for various activities. ajrconline.org The rigid bicyclic framework is a common feature, but the specific interactions with biological targets will differ. For example, derivatives of trans-1-phenyl-5,6-dihydroxy-2-amino-indane have been evaluated for dopamine receptor affinity, highlighting the utility of the indane core for neurological targets. ajrconline.org

Indanone vs. Arylidene Indanone Scaffolds: Arylidene indanones, also known as 2-benzylidene-1-indanones, are a major class of indanone derivatives. researchgate.netrsc.org They are considered rigid analogs of chalcones. rsc.org The introduction of the arylidene group at the 2-position creates a larger, more planar, and conjugated system. This modification significantly alters the SAR.

Key comparative points include:

Conformation: Arylidene indanones are conformationally restricted to an s-cis form, which can be beneficial for receptor binding. rsc.org

Electronic Properties: The exocyclic double bond allows for electronic communication between the aryl ring and the indanone carbonyl group, which can be exploited by placing electron-donating or electron-withdrawing substituents on the aryl ring to modulate activity. rsc.orgnih.gov

Target Profile: This scaffold has been extensively explored for a wide range of activities, including as cholinesterase inhibitors, anticancer agents, and anti-inflammatory agents. rsc.orgnih.gov The SAR for these compounds often focuses on the substitution pattern of the external aryl ring, in addition to the indanone core. nih.govnih.gov

A study of cholinesterase inhibitors demonstrated that the introduction of a pyridinyl methylene group at the 2-position (creating an arylidene-like structure) and a piperidinyl ethoxy substituent at the 6-position of the indanone made the resulting compound more potent than both the parent indanone and the drug donepezil. rsc.org This illustrates that the arylidene moiety is not just a passive linker but an active contributor to the molecule's bioactivity.

The table below provides a comparative overview of these scaffolds.

| Scaffold | Key Structural Feature | General Impact on SAR | Example Bioactivity | Reference |

| Indane | Saturated 5-membered ring | Focus on stereochemistry of amino group and ring substituents. Lacks H-bond accepting ketone. | Dopamine receptor affinity | ajrconline.org |

| Indanone | Ketone at C-1 | Ketone acts as H-bond acceptor. Core for various substitutions (e.g., at C-6). | Precursor for various drugs (e.g., Donepezil), anti-inflammatory agents. | acs.orgnih.gov |

| Arylidene Indanone | Exocyclic double bond at C-2 with an aryl group | Extended, planar, conjugated system. Conformationally restricted. SAR heavily influenced by aryl ring substituents. | Cholinesterase inhibition, anti-inflammatory, anticancer. | rsc.orgrsc.orgnih.gov |

Pharmacological and Biological Investigations of 6 Aminoindanone Derivatives

Evaluation of 6-Aminoindanone Derivatives as Enzyme Inhibitors

The this compound scaffold has proven to be a valuable template for designing potent and selective enzyme inhibitors. These derivatives have been investigated for their ability to target enzymes implicated in a range of pathologies, including cancer, neurodegenerative diseases, and metabolic disorders.

Aminopeptidase N (APN/CD13) is a zinc-dependent metalloprotease that is overexpressed in various tumor cells and plays a critical role in tumor invasion, metastasis, and angiogenesis. mdpi.comnih.gov Consequently, the development of APN/CD13 inhibitors is a promising strategy for cancer chemotherapy. nih.govajrconline.orgmdpi.com

Research into non-peptidic inhibitors has led to the synthesis of racemic homologues of 1-aminoindanone. scispace.com These compounds have been evaluated for their capacity to selectively inhibit the membrane-bound APN/CD13. scispace.com Certain novel non-peptidic aminoindanone compounds have demonstrated potent and competitive inhibition of the mammalian enzyme, with Ki values in the low micromolar range, despite their minimal molecular weight. scispace.com

| Compound Type | Target Enzyme | Key Findings |

| Racemic 1-aminoindanone homologues | Aminopeptidase-N/CD13 | Potent, competitive inhibitors with Ki values in the low micromolar range. scispace.com |

Arylidene indanone scaffolds, which can be considered rigid analogues of chalcones, have been extensively explored as inhibitors of cholinesterases, particularly in the context of Alzheimer's disease treatment. mdpi.comnih.gov The structural resemblance of these scaffolds to the clinically approved acetylcholinesterase (AChE) inhibitor, donepezil (B133215), has driven much of this research. nih.govliberty.edu

A series of arylidene indanone derivatives have shown significant AChE inhibitory effects, with some compounds exhibiting potency in the nanomolar range. nih.gov For instance, certain derivatives have demonstrated potent AChE inhibition with IC50 values as low as 0.035 µM. nih.gov Structure-activity relationship (SAR) studies have indicated that the double bond in the arylidene moiety is important for AChE inhibition. nih.gov Furthermore, hybridization of the donepezil scaffold with the α,β-unsaturated carbonyl group of curcumin (B1669340) has yielded arylidene indanones with potent AChE inhibition and significant Aβ aggregation inhibitory effects. nih.gov

| Scaffold/Derivative | Target Enzyme(s) | Potency (IC50) | Key Findings |

| Arylidene indanone derivatives | Acetylcholinesterase (AChE) | 1.80 nM (most potent) | Significantly more potent than standard Donepezil. nih.gov |

| Arylidene derivative | Acetylcholinesterase (AChE) | 0.035 µM | Showed selectivity towards AChE. nih.gov |

| Donepezil-curcumin hybrids | Acetylcholinesterase (AChE) | 0.025 – 0.045 µM | Also exhibited greater inhibition of Aβ aggregation than curcumin. nih.gov |

| Indanone derivatives with aminopropoxy benzyl/benzylidene moieties | AChE and Butyrylcholinesterase (BChE) | 0.12 to 11.92 µM (AChE), 0.04 to 24.36 µM (BChE) | Designed based on the structures of donepezil and ebselen (B1671040) analogues. liberty.edu |

Beta-secretase 1 (BACE-1) is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease. nih.govresearchgate.net Therefore, inhibiting BACE-1 is a major therapeutic strategy for the disease. nih.govnih.gov

Aminoindanone hybrid structures have been designed and evaluated as BACE-1 inhibitors. It has been reported that compounds with a double bond between the indanone core of donepezil and a phenyl-N-methylbenzylamino moiety exhibit a promising BACE-1 inhibition profile due to their increased structural rigidity. wikipedia.org Certain arylidene indanone derivatives have been identified as dual inhibitors of both AChE and BACE-1. For example, one such compound displayed potent inhibition against both enzymes with IC50 values of 0.043 µM for AChE and 0.333 µM for BACE-1. nih.gov

| Compound Type | Target Enzyme(s) | Potency (IC50) | Key Findings |

| Arylidene indanone derivative | AChE and BACE-1 | 0.043 µM (AChE), 0.333 µM (BACE-1) | Demonstrated potent dual functionality. nih.gov |

| Aminoindanone hybrids | BACE-1 | - | Increased structural rigidity leads to a promising BACE-1 inhibition profile. wikipedia.org |

Phenylalanine ammonia-lyase (PAL) is the first enzyme in the phenylpropanoid pathway, which is involved in the biosynthesis of various polyphenol compounds in plants, such as flavonoids and lignin. nih.gov Derivatives of 2-aminoindane-2-phosphonic acid have been synthesized and tested as inhibitors of PAL.

These compounds were evaluated both as in vitro inhibitors of buckwheat PAL and as in vivo inhibitors of anthocyanin biosynthesis. Among the synthesized derivatives, (+/-)-2-Amino-4-bromoindane-2-phosphonic acid was identified as the strongest inhibitor. A series of 5-substituted derivatives of 2-aminoindane-2-phosphonic acid (AIP), a potent PAL inhibitor, were also synthesized and tested. The 5-bromo and 5-methyl congeners were found to be the most biologically active within this series, although they were about an order of magnitude less potent than AIP itself.

| Compound | Target | Activity |

| (+/-)-2-Amino-4-bromoindane-2-phosphonic acid | Phenylalanine Ammonia-Lyase (PAL) | Strongest inhibitor among the tested derivatives. |

| 5-Bromo-2-aminoindane-2-phosphonic acid | Phenylalanine Ammonia-Lyase (PAL) | Biologically most active among the 5-substituted derivatives. |

| 5-Methyl-2-aminoindane-2-phosphonic acid | Phenylalanine Ammonia-Lyase (PAL) | Biologically most active among the 5-substituted derivatives. |

S-Adenosylmethionine decarboxylase (AdoMetDC) is a critical enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation. Inhibitors of AdoMetDC have been investigated as potential antitumor agents. While direct inhibition by this compound derivatives is not extensively documented in the provided context, the broader class of aminoindanone-related structures has been a source of enzyme inhibitors.

A series of inhibitors with structural similarities to methylglyoxal (B44143) bis(guanylhydrazone) (MGBG), a known AdoMetDC inhibitor, have shown improved potency and specificity for the enzyme. These derivatives were significantly more effective at inhibiting partially purified preparations of AdoMetDC, with 50% inhibitory concentrations in the range of 10 to 100 nM.

Inhibition of Phenylalanine Ammonia-Lyase and Anthocyanin Biosynthesis

Modulation of Receptor Binding and Signaling Pathways

Derivatives of this compound have also been investigated for their ability to modulate the binding and signaling of various receptors, indicating their potential as therapeutic agents for a range of conditions.

Research has shown that conformationally constrained, non-peptide templates based on 1,1,6-trisubstituted indanes can mimic the orientation of adjacent amino acid side chains found in alpha-helices. mdpi.com Certain racemic and homochiral derivatives were synthesized and evaluated in tachykinin receptor binding assays. Some of these compounds were found to bind with micromolar affinity to the NK1 and/or NK3 tachykinin receptors, with one compound showing selective binding to the NK3 receptor. mdpi.com

Furthermore, derivatives of trans-1-phenyl-5,6-dihydroxy-2-amino-indane have been synthesized and evaluated for their affinity to dopamine (B1211576) receptors. The N,N-di-n-propyl derivative, in particular, was found to be more active at D2 receptors. mdpi.com

In other studies, N-substituted 3-aminoindanones have been synthesized and evaluated for their effects on smooth muscle relaxation and the inhibition of mediator release from mast cells. While exhibiting a low level of smooth muscle relaxant activity, significant mediator release inhibition was observed, which was dependent on the nature of the amine substituents.

Tachykinin Receptor Binding Affinities of Substituted Indanes

Tachykinins are a family of neuropeptides that includes substance P (SP), neurokinin A (NKA), and neurokinin B (NKB). mdpi.com They exert their effects by binding to three main types of G protein-coupled receptors: NK1, NK2, and NK3. mdpi.com These receptors are implicated in a variety of physiological and pathological processes, including pain transmission, inflammation, and smooth muscle contraction. mdpi.com Consequently, developing antagonists for these receptors is a significant area of interest in medicinal chemistry.

Research into non-peptide antagonists has included the evaluation of conformationally constrained templates like substituted indanes. In one such study, a series of 1,1,6-trisubstituted indanes were designed and synthesized to mimic the helical conformation of dipeptides. These compounds were then assessed in tachykinin receptor binding assays. The investigation revealed that certain racemic and homochiral derivatives could bind with micromolar affinity to NK1 and/or NK3 tachykinin receptors. One compound, in particular, demonstrated selective binding to the NK3 receptor.

The binding of ligands to tachykinin receptors is a complex interaction. For instance, the binding affinity of peptide ligands can be influenced by specific amino acid residues within the ligand and the receptor. wikipedia.org Studies on the human NK1 receptor have identified key residues involved in the binding of both agonists and antagonists. waocp.org Similarly, structure-activity relationship studies on neurokinin A (NKA) analogues at the human NK2 receptor have shown that substitutions at specific positions can significantly enhance or decrease binding affinity and functional potency. wikipedia.org For example, substituting Ser(5) with Lys or N-methylating Leu(9) in the NKA(4-10) fragment were found to be effective modifications for increasing potency at the human colon NK2 receptor. wikipedia.org While specific binding affinity data for a broad range of this compound derivatives are not extensively detailed in the available literature, the demonstrated affinity of substituted indanes for tachykinin receptors underscores the potential of this chemical class as a source for novel receptor modulators.

Mechanisms of Action in Anti-inflammatory and Analgesic Pathways

Derivatives of this compound have shown potential as anti-inflammatory and analgesic agents. The mechanisms underlying these effects are often multifactorial but typically involve the modulation of key inflammatory pathways. A primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins (B1171923) (PGs). researchgate.netnih.gov Prostaglandins are key mediators of inflammation, pain, and fever.

The anti-inflammatory activity of indanone derivatives may stem from their ability to inhibit these COX enzymes. For instance, certain alkanesulfonamido-1-indanone derivatives have been identified as inhibitors of cyclooxygenase, with a particular selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform. This selectivity is a desirable trait as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Furthermore, the analgesic effects of these compounds can be linked to both central and peripheral mechanisms. Centrally, some analgesics act by activating descending serotonergic pathways. researchgate.net Peripherally, the reduction of prostaglandin (B15479496) synthesis at the site of injury or inflammation leads to decreased sensitization of nociceptors, thereby reducing pain perception. Studies on various heterocyclic compounds have demonstrated that the introduction of specific functional groups can significantly enhance anti-inflammatory and analgesic potency. miguelprudencio.comnih.gov For example, research on quinoline-based thiazolidinone derivatives revealed that certain substitutions led to potent anti-inflammatory and analgesic effects in preclinical models. miguelprudencio.com These findings suggest that synthetic modifications to the this compound scaffold could similarly optimize its interaction with targets in inflammatory and nociceptive pathways.

Effects on Mast Cell Stabilization and Mediator Release Inhibition

Mast cells are key players in allergic and inflammatory reactions. mdpi.comnih.gov Upon activation, they degranulate, releasing a host of pre-formed and newly synthesized mediators, including histamine (B1213489), proteases, and lipid mediators like prostaglandins and leukotrienes. nih.gov These mediators contribute to the symptoms of allergic rhinitis, asthma, and other hypersensitivity disorders. Mast cell stabilizers are drugs that inhibit this degranulation process. mdpi.comnih.gov

Several aminoindanone derivatives have been identified as potent mast cell stabilizers. Studies have shown that N-substituted 3-aminoindanones can effectively inhibit the release of mediators from mast cells. The nature of the amine substituent appears to be a critical determinant of this activity. For instance, cyclopentyl aminoindanone derivatives and substituted 1- and 2-N-indanyl aminoindanones have demonstrated significant mast cell stabilizing activity in rodent models.

In one study, the aldol (B89426) condensation product of an indanone derivative was found to be approximately twice as potent as disodium (B8443419) cromoglycate, a well-known mast cell stabilizer, in inhibiting histamine release from rat peritoneal mast cells stimulated by compound 48/80. This highlights the potential for this class of compounds to yield highly effective mast cell stabilizing agents. The mechanism of action for some mast cell stabilizers involves the modulation of intracellular signaling pathways, such as increasing cyclic AMP (cAMP) levels, which is known to suppress degranulation.

| Compound | Assay | Activity | Reference |

|---|---|---|---|

| Cyclopentyl aminoindanone (7) | Mast Cell Stabilization (rodent models) | Substantial Activity | |

| Substituted 1-N-indanyl aminoindanone (6) | Mast Cell Stabilization (rodent models) | Substantial Activity | |

| Substituted 2-N-indanyl aminoindanone (9) | Mast Cell Stabilization (rodent models) | Substantial Activity | |

| Indanone Dimer (Aldol Product 18) | Inhibition of histamine release (rat peritoneal mast cells) | ~2x more potent than Disodium Cromoglycate |

Anti-proliferative and Cytotoxic Activities of this compound Analogues

The search for novel anticancer agents is a continuous effort in medicinal chemistry. The structural features of the aminoindanone scaffold make it an attractive starting point for the design of compounds with anti-proliferative and cytotoxic properties against cancer cells.

The anti-proliferative activity of various analogues structurally related to this compound has been evaluated against a panel of human cancer cell lines. While extensive data specifically on this compound derivatives is limited in the reviewed literature, studies on related heterocyclic and aromatic structures provide proof-of-concept for their potential. The efficacy of these compounds is typically quantified by their IC50 value, which is the concentration required to inhibit 50% of cell proliferation.

For example, studies on N-cinnamoyl-aminoacridines, which share an amino-aromatic core, have demonstrated selective anti-proliferative activity in the micromolar range against gastric (MKN-28), liver (Huh-7, HepG2) cancer cell lines. Similarly, novel anthraquinone (B42736) compounds, another class of aromatic compounds, have shown significant inhibition of colon cancer cell (HCT116) proliferation. The data below illustrates the anti-proliferative activity of various analogue classes against different cancer cell lines.

| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| N-cinnamoyl-aminoacridines | Compound 2a | MKN-28 (Gastric) | 3.8 | |

| N-cinnamoyl-aminoacridines | Compound 2c | HepG2 (Liver) | 8.1 | |

| Anthraquinone Derivatives | Compound 8a | HCT116 (Colon) | 17.80 (µg/mL) | |

| Fluoroquinolones | NitroFQ 3c | MCF7 (Breast) | <50 | mdpi.com |

| Plant Extracts | Cynara cardunculus | ACHN (Renal) | 18 (µg/mL) | |

| Plant Extracts | Cynara cardunculus | C32 (Melanoma) | 21 (µg/mL) |

These findings suggest that the development of this compound analogues could lead to novel agents for cancer therapy, warranting further investigation into their specific activities and mechanisms.

The primary goal of cytotoxic cancer therapy is to induce cell death in malignant cells, preferentially through apoptosis. nih.gov Apoptosis, or programmed cell death, is a highly regulated process characterized by distinct morphological and biochemical changes, including cell shrinkage, chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies. nih.gov It can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial-mediated) pathway. nih.gov Both pathways converge on the activation of a cascade of proteases called caspases, which execute the cell death program. nih.gov

Aminoindane analogues are thought to exert their cytotoxic effects by inducing apoptosis. waocp.org The mechanisms can involve several key events. One common mechanism is the disruption of the mitochondrial membrane potential, which leads to the release of cytochrome c into the cytoplasm. nih.gov Released cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9, subsequently leading to the activation of executioner caspases like caspase-3. nih.gov

Studies on various cytotoxic compounds have shed light on these pathways. For example, a curcumin analogue, DMCH, was shown to induce apoptosis in colon cancer cells by upregulating pro-apoptotic proteins like Bax and Bad, and downregulating anti-apoptotic proteins. Other compounds have been found to induce apoptosis by generating reactive oxygen species (ROS), which can trigger mitochondrial stress, or by inhibiting critical cell survival signaling pathways like the PI3K/Akt/mTOR pathway. The inhibition of this pathway can suppress signals that promote cell growth and survival, thereby tipping the balance towards apoptosis. The ability of structurally related compounds to trigger these well-defined apoptotic pathways suggests that this compound analogues may share similar mechanisms of action in inducing cancer cell death.

Studies on Cancer Cell Lines and Tumor Growth Inhibition

Smooth Muscle Relaxant Activity of Aminoindanone Derivatives

The relaxation of smooth muscle is a critical physiological process, and compounds that can modulate smooth muscle tone have therapeutic applications in conditions such as asthma (bronchial smooth muscle) and hypertension (vascular smooth muscle). Investigations into aminoindanone derivatives have revealed their potential as smooth muscle relaxants.

A study evaluating a series of N-substituted 3-aminoindanones identified a low level of smooth muscle relaxant activity across the tested derivatives. This suggests that the indanone core possesses inherent, albeit modest, smooth muscle relaxant properties that could be enhanced through chemical modification.

More significant activity has been observed in related indanone structures. For example, research on pterosin Z, a natural product containing an indanone moiety, and its synthetic analogues demonstrated notable smooth muscle relaxation. Pterosin Z itself was found to be a potent relaxant. The data from these studies provide valuable structure-activity relationship insights, indicating that specific substitutions on the indanone ring system can significantly impact smooth muscle relaxant potency.

| Compound | Assay | Potency (EC50) | Reference |

|---|---|---|---|

| Pterosin Z | Smooth muscle relaxation | 1.3 ± 0.1 x 10-6 M | |

| Fungal Pterosin | Smooth muscle relaxation | 2.9 ± 1.6 x 10-6 M | |

| Onitin | Smooth muscle relaxation | 1 x 10-4 M |

The mechanisms underlying the smooth muscle relaxant effects of these compounds can vary. Some may act by opening or activating potassium channels, which leads to hyperpolarization of the cell membrane and subsequent relaxation. Others might interfere with calcium signaling pathways or, as discussed previously, inhibit the synthesis of contractile prostanoids. The demonstrated activity of indanone-containing compounds makes this scaffold a promising template for the development of new smooth muscle relaxant drugs.

Computational and Theoretical Studies on 6 Aminoindanone

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgraa-journal.org It is widely applied to determine various molecular properties, including electronic structure, molecular shape, and vibrational frequencies. raa-journal.orgscirp.org For a molecule like 6-Aminoindanone, DFT calculations are crucial for understanding its fundamental electronic characteristics and predicting its reactivity. These calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311++G(d,p), which provide a good balance between accuracy and computational cost. mdpi.com

A fundamental step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. q-chem.com For this compound, this process involves calculating the forces on each atom and adjusting their positions until the net force is negligible and the total energy is minimized. This optimized geometry represents the most probable structure of the molecule in its ground state. scirp.org

Following optimization, vibrational frequency analysis is typically performed. q-chem.commolssi.org This calculation predicts the frequencies of the fundamental modes of molecular vibration. The results are invaluable for several reasons:

Confirmation of Minima: A true energy minimum will have all real (positive) vibrational frequencies. The presence of imaginary frequencies indicates that the structure is a transition state or a higher-order saddle point, not a stable molecule. researchgate.netfaccts.de

Spectroscopic Comparison: The calculated vibrational frequencies and their corresponding intensities can be directly compared with experimental infrared (IR) and Raman spectra. This comparison helps to validate the calculated structure and aids in the assignment of experimental spectral bands to specific molecular motions (e.g., C=O stretch, N-H bend, aromatic C-H stretch). q-chem.comresearchgate.net

For a non-linear molecule like this compound, the number of expected vibrational normal modes is 3N-6, where N is the number of atoms.

The electronic behavior and reactivity of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnumberanalytics.com DFT calculations provide accurate estimations of the energies of these orbitals.

HOMO: The HOMO is the orbital from which an electron is most easily removed. A higher HOMO energy indicates a greater ability to donate electrons, suggesting susceptibility to electrophilic attack.

LUMO: The LUMO is the orbital that most readily accepts an electron. A lower LUMO energy indicates a greater ability to accept electrons, suggesting susceptibility to nucleophilic attack.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. ijarset.com A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and can be easily excited. researchgate.net

These orbital energies are also used to calculate various global reactivity descriptors and predict redox properties. numberanalytics.comajol.info The ionization potential (I) can be approximated by the negative of the HOMO energy, and the electron affinity (A) by the negative of the LUMO energy. These values, in turn, help in understanding the molecule's potential behavior in electron transfer (redox) reactions. ijarset.com

Table 1: Key Molecular Orbital and Reactivity Parameters Calculated via DFT

| Parameter | Formula | Description |

|---|---|---|

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | A measure of the ability to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | χ2 / (2η) | A global index of electrophilic character. |

Aromaticity is a key concept describing the enhanced stability of certain cyclic, planar, and conjugated systems of π-electrons. allen.in Aromatic compounds must satisfy Hückel's rule, containing (4n+2) π-electrons in a continuous ring of p-orbitals. ucalgary.ca The this compound structure features a benzene (B151609) ring, which is inherently aromatic with 6 π-electrons, fused to a five-membered cyclopentanone (B42830) ring.

Computational methods can quantify the degree of aromaticity. One of the most common techniques is the calculation of the Nucleus-Independent Chemical Shift (NICS) . NICS values are typically calculated at the geometric center of a ring. A large negative NICS value is a signature of aromaticity, indicating a diamagnetic ring current induced by an external magnetic field. Conversely, a positive value indicates antiaromaticity, and a value near zero suggests a non-aromatic system.

Molecular Orbital Parameters and Redox Properties

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Computational techniques like molecular docking and molecular dynamics (MD) are essential in drug discovery and materials science for predicting how a small molecule (ligand), such as this compound, interacts with a larger macromolecular target, typically a protein or enzyme. researchgate.netresearchgate.net

Molecular Docking predicts the preferred orientation and conformation of a ligand when it binds to a receptor's active site. mdpi.comrsc.org The process involves sampling a large number of possible poses and scoring them based on a function that estimates the binding affinity (e.g., free energy of binding). ugm.ac.idmdpi.com For this compound or its derivatives, docking studies could identify potential biological targets by screening them against libraries of proteins or could be used to optimize binding to a known target.

Molecular Dynamics (MD) Simulations provide a dynamic view of molecular interactions. nih.gov Starting from a docked pose, an MD simulation calculates the trajectory of all atoms in the ligand-receptor complex over time by solving Newton's laws of motion. wustl.edustanford.edu These simulations, which can span from nanoseconds to microseconds, are used to:

Assess the stability of the predicted binding pose.

Analyze the detailed network of interactions (e.g., hydrogen bonds, hydrophobic contacts).

Investigate conformational changes in the protein or ligand upon binding.

Estimate binding free energies with higher accuracy.

These simulations are critical for understanding the structural basis of a ligand's biological activity and for the rational design of more potent and selective molecules. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activity. researchgate.netdovepress.com For a series of this compound derivatives, a QSAR model could be developed to predict their activity as, for example, enzyme inhibitors.

The process involves:

Data Set Collection: A series of this compound derivatives with experimentally measured biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These descriptors quantify various aspects of the molecular structure.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that relates the descriptors to the activity. researchgate.net

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. nih.gov

QSAR models are valuable for predicting the activity of newly designed compounds before they are synthesized and for providing insights into the structural features that are crucial for activity. dovepress.comnih.gov

Table 2: Examples of Molecular Descriptors Used in QSAR Modeling

| Descriptor Class | Examples | Description |

|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Describe the electronic distribution and reactivity. |

| Steric/Topological | Molecular weight, Van der Waals volume, Molar refractivity, Wiener index | Describe the size, shape, and branching of the molecule. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Describes the molecule's affinity for nonpolar vs. polar environments. |

| Hydrogen Bonding | Number of H-bond donors, Number of H-bond acceptors | Quantifies the potential for hydrogen bonding interactions. |

Prediction of Spectroscopic Properties using Computational Chemistry

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which is essential for structure elucidation and the interpretation of experimental data. jstar-research.comwalshmedicalmedia.com Advanced quantum mechanical methods can accurately predict various spectra. researchgate.netunibo.it

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the most common method for calculating the electronic transitions of a molecule. numberanalytics.com These calculations yield the excitation energies (which correspond to absorption wavelengths, λmax) and the oscillator strengths (which relate to the intensity of the absorption). For this compound, TD-DFT can predict the π → π* and n → π* transitions associated with its aromatic system and carbonyl group. numberanalytics.com

Infrared (IR) Spectra: As discussed in section 5.1.1, DFT calculations of vibrational frequencies provide a predicted IR spectrum. This is invaluable for assigning peaks in an experimental spectrum to specific bond stretches, bends, and other vibrations. q-chem.com

Nuclear Magnetic Resonance (NMR) Spectra: Computational methods can predict NMR chemical shifts (1H and 13C) and coupling constants. This is typically done by calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. The predicted spectrum serves as a powerful aid in assigning complex experimental NMR data and confirming the correct structure among possible isomers. jstar-research.com

The interplay between predicted and experimental spectra provides a high level of confidence in structural assignments and a deeper understanding of the molecule's electronic and geometric properties. researchgate.net

Reaction Mechanism Elucidation via Computational Studies

The elucidation of reaction mechanisms through computational chemistry provides profound, molecular-level insights that complement experimental findings. mdpi.com For complex organic transformations, theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in mapping potential energy surfaces, characterizing transient intermediates, and identifying transition states that are often impossible to observe experimentally. mdpi.commdpi.comlbl.gov While detailed computational investigations focused specifically on the reaction mechanisms of this compound are not extensively documented in dedicated studies, the principles and methodologies can be clearly illustrated by examining computational analyses of closely related indanone systems and analogous reactions. These studies provide a robust framework for how the reactivity of this compound can be understood and predicted.

Insights from Analogous Ketone Systems: Pd-Catalyzed α-Arylation

A significant area where computational chemistry has clarified reaction mechanisms is in transition-metal-catalyzed C-C bond formation. The palladium-catalyzed α-arylation of ketones, for instance, is a fundamental transformation for which several mechanistic pathways can be proposed. A computational study on the α-arylation of 2-methyltetralone, a cyclic ketone structurally similar to indanone, provides a direct parallel for understanding potential reactions at the α-carbon of this compound. acs.org

The key mechanistic question in this reaction involves the final C-C bond-forming step, specifically whether it proceeds via reductive elimination from a C-bound palladium enolate or an O-bound palladium enolate. acs.org DFT calculations were employed to model the entire reaction energy profile for the coupling of 2-methyltetralone with bromobenzene, catalyzed by a [Pd(BINAP)] complex. acs.org

The computational results revealed that while the formation of an O-bound enolate complex is thermodynamically more favorable, it represents an off-cycle, unproductive species. The most favorable reaction pathway proceeds through the C-bound enolate complex. This C-bound intermediate undergoes reductive elimination to form the α-arylated product with a significantly lower activation barrier compared to the pathway involving the O-bound species. acs.org

The data below, derived from the study on 2-methyltetralone, illustrates the type of quantitative energetic information that computational studies provide to distinguish between competing mechanistic pathways. acs.org

Table 1: Calculated Relative Free Energies for Key Transition States in Pd-Catalyzed α-Arylation

| Mechanistic Pathway | Key Step | Calculated Relative Free Energy (kcal/mol) |

|---|---|---|

| From C-Bound Enolate | C-C Reductive Elimination | +20.5 |

| From O-Bound Enolate | Vinologous Reductive Elimination | +28.0 |

This table shows the calculated relative free energies of the transition states for the C-C bond-forming step from two different intermediates. The lower energy for the C-bound pathway indicates it is the kinetically favored route. Data adapted from computational studies on analogous ketone systems. acs.org

Plausible Mechanisms for Indanone Reactions Amenable to Computational Study

The literature contains numerous proposed mechanisms for reactions involving the indanone core that, while plausible, await detailed computational verification. These represent clear opportunities for theoretical studies to provide definitive evidence.

Radical-Mediated Cyclization: In other syntheses, such as the copper-catalyzed formation of 1-indanones from 1,6-enynes, a radical-based mechanism is proposed. This pathway involves a radical-initiated addition, a 5-exo-dig cyclization, oxidation, and a final nucleophilic cascade. frontiersin.org Computational modeling is an ideal tool to investigate such radical pathways, verifying the stability of the proposed radical intermediates and calculating the energy profiles of the cyclization and oxidation steps.

These examples underscore how computational analysis can move a reaction mechanism from a plausible hypothesis based on experimental outcomes to a well-understood pathway with calculated energies and confirmed intermediate structures. For a molecule like this compound, such studies would be invaluable for predicting its reactivity in various synthetic contexts, optimizing reaction conditions, and designing novel transformations.

Medicinal Chemistry Applications and Drug Discovery Endeavors

6-Aminoindanone as a Privileged Scaffold in Drug Design

The amino-indane framework is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to serve as a versatile template for the development of ligands for diverse biological targets. ajrconline.org This structural moiety is present in numerous pharmaceutically active compounds, demonstrating a broad spectrum of pharmacological activities. ajrconline.org The rigid nature of the indane ring system helps to reduce the conformational flexibility of a molecule, which can lead to higher binding affinity and selectivity for a specific biological target.

The diverse biological activities exhibited by amino-indane derivatives underscore their importance as a pharmacophore. These activities include, but are not limited to, anti-inflammatory, analgesic, anticonvulsant, and neuroprotective effects. ajrconline.orgnih.gov For instance, derivatives of 2-aminoindane have been investigated as inhibitors of phenylalanine ammonia-lyase and as potential agents for studying enzyme structures. ajrconline.org Furthermore, the aminoindanone core is a key component in the synthesis of compounds with potential applications in treating neurodegenerative diseases like Parkinson's disease. nih.gov

The following table summarizes some of the pharmacological activities associated with the broader amino-indane scaffold, highlighting its privileged nature.

| Pharmacological Activity | Reference |

| Anti-inflammatory | ajrconline.org |

| Analgesic | ajrconline.org |

| Anticonvulsant | ajrconline.org |

| Neuroprotective | nih.gov |

| Phenylalanine ammonia-lyase inhibition | ajrconline.org |

| Mast cell stabilization | sci-hub.sescispace.comresearchgate.net |

| Smooth muscle relaxation | researchgate.net |

| Monoamine oxidase-B (MAO-B) inhibition | nih.gov |

| Acetylcholinesterase (AChE) inhibition | nih.gov |

Design and Synthesis of Conformationally Constrained Analogues for Drug Development

Conformational constraint is a key strategy in modern drug design aimed at improving the potency, selectivity, and pharmacokinetic properties of a lead compound. By restricting the molecule's ability to adopt various conformations, it is possible to lock it into a bioactive conformation that fits optimally into the binding site of the target protein. nih.govnih.gov The rigid this compound scaffold is an excellent starting point for designing such conformationally constrained analogues.

One approach involves the synthesis of tricyclic or tetracyclic structures derived from the basic indane framework. For example, conformationally constrained, nonpeptide templates based on trisubstituted indanes have been designed to mimic the orientation of amino acid side chains found in alpha-helices. ajrconline.org These rigid structures serve as molecular probes to understand the binding conformations of endogenous peptides at their receptors, such as the tachykinin receptors NK1 and NK3. ajrconline.org

Another strategy involves introducing substituents or additional rings to the indanone core to limit the rotational freedom of key functional groups. For instance, the synthesis of conformationally restricted negamycin (B1678013) derivatives, by introducing a cyclopropane (B1198618) unit, has been shown to significantly enhance their biological activity. nih.gov This principle of using small rings to constrain the conformation of a flexible chain can be applied to this compound derivatives to fine-tune their interaction with specific biological targets. The design of such analogues often relies on computational modeling to predict the most favorable conformations for binding. ajrconline.org

The table below presents examples of how conformational constraints have been applied in drug design.

| Design Strategy | Rationale | Example Application | Reference |

| Incorporation into tricyclic templates | Mimic peptide secondary structures (e.g., α-helices) | Probing tachykinin receptor binding | ajrconline.org |

| Introduction of cyclopropane units | Restrict the configuration of a flexible side chain | Enhancing readthrough activity of negamycin derivatives | nih.gov |

| Synthesis of bicyclic β-turn dipeptide mimetics | Restrict conformations through structural constraints and steric interactions | Exploring conformational requirements for peptide antagonists | nih.gov |

| Creation of spirohydantoins | Generate conformationally restricted glutamic acid analogues | Synthesis of 4-amino-4-carboxyproline analogues | csic.es |